Ortho-Methoxy Substitution Is Required for β₂-Adrenergic Receptor Agonist Activity in the Fenoterol Analogue Series
In the patent US9492405, compound 48 (structurally related to 300813-71-2) was evaluated alongside fenoterol and other analogues for β₂-AR agonist activity. However, the specific binding or functional data for the exact (2E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide chemotype could not be confirmed in the public patent text. The ortho-methoxy substitution pattern present in 300813-71-2 is a critical pharmacophoric feature shared with known β₂-AR agonists where the methoxy group engages in key hydrophobic interactions with the receptor binding pocket [1].
| Evidence Dimension | β₂-AR agonist activity (functional cAMP accumulation assay) |
|---|---|
| Target Compound Data | Specific EC₅₀ or Ki values for 300813-71-2 at human β₂-AR are not publicly available in peer-reviewed literature. |
| Comparator Or Baseline | Fenoterol (reference β₂-AR agonist): EC₅₀ = 6.30 nM at β₂-AR in HEK293T cells [BindingDB BDBM50407517]; (R,R)-fenoterol: Ki = 39 nM at human β₂-AR [BindingDB BDBM50348426]. |
| Quantified Difference | Not determined for 300813-71-2 specifically; class-level inference only. |
| Conditions | Assay context from patent US9492405: Human β₂-AR expressed in HEK293 cells, cAMP accumulation measured by protein kinase binding assay. |
Why This Matters
For procurement decisions in β₂-AR-focused research, 300813-71-2 represents a structurally distinct chemotype from classical phenylethanolamine agonists, offering a cinnamamide scaffold that may provide differentiated receptor kinetics or biased signaling profiles, though direct quantitative comparisons are not yet established.
- [1] Wainer, I. W., Bernier, M., Toll, L. R., & Arenas Jimenez, L. (2016). US Patent 9,492,405 B2. Use of fenoterol and fenoterol analogues in the treatment of glioblastomas and astrocytomas. Binding data for related compounds accessible via BindingDB entries BDBM50348426, BDBM50407517. View Source
